Furosemide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)

The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/

In water, 73.1 mg/L at 30 °C

Slightly soluble in water

Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol.

Soluble in methanol, acetone, dilute NaOH

Freely soluble in alkali hydroxide

0.0731 mg/mL at 30 °C

Synonyms

Canonical SMILES

Renal Function Assessment

Furosemide's ability to increase urine output makes it a valuable tool for assessing kidney function. The Furosemide Stress Test (FST) is a technique used to evaluate a patient's response to a diuretic challenge. This helps gauge the kidney's capacity to eliminate excess fluid (). FST findings can aid in predicting renal recovery after acute kidney injury (AKI) and guide treatment decisions.

Heart Failure Management Research

Studies explore the role of furosemide in managing heart failure. While it's a mainstay treatment for reducing fluid overload, research investigates the optimal use and potential downsides of furosemide in this context. For instance, some studies examine the association between pre-hospital furosemide administration and outcomes in heart failure patients ().

Diuretic Effects on Electrolytes and Bone Health

Furosemide's diuretic action can affect electrolyte balance. Research explores the impact of repeated furosemide use on electrolyte homeostasis, particularly in specific populations like exercising horses. Additionally, studies investigate potential links between furosemide and bone health, examining its influence on bone density ().

Furosemide and Cancer Research

Emerging research delves into the potential anti-cancer properties of furosemide. Pre-clinical studies suggest that furosemide might inhibit the growth of certain cancer cells, particularly those of esophageal and gastric cancers. However, more research is required to confirm these findings in humans ().

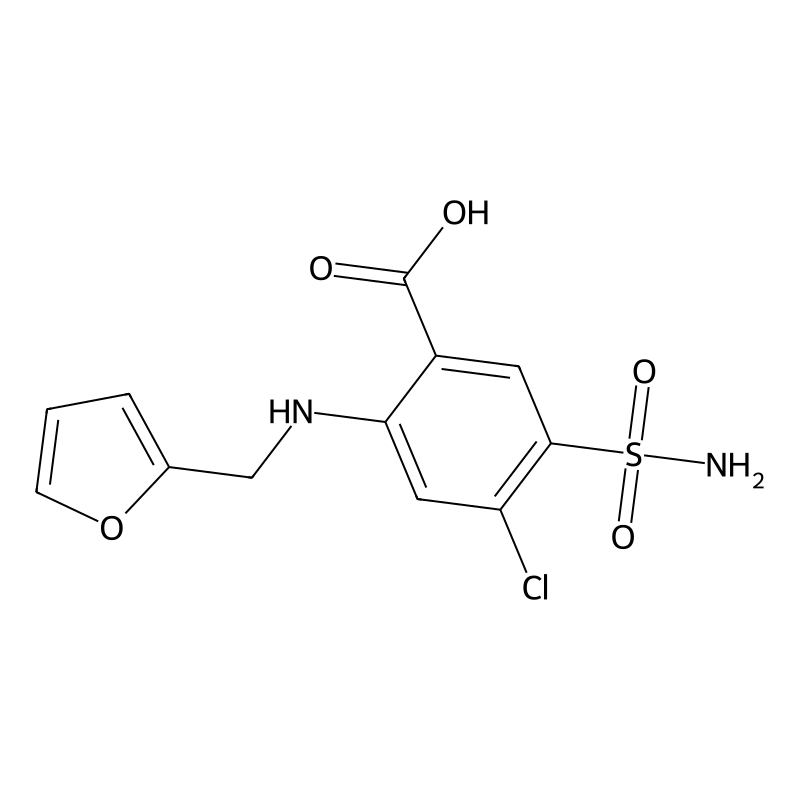

Furosemide is a potent loop diuretic primarily used to treat fluid retention (edema) associated with congestive heart failure, liver disease, and kidney disorders, as well as to manage hypertension. It operates by inhibiting the reabsorption of sodium and chloride in the kidneys, particularly in the thick ascending limb of the loop of Henle, leading to increased urine production. This mechanism helps reduce fluid overload and lower blood pressure, making furosemide an essential medication in various clinical settings. The chemical formula for furosemide is C₁₂H₁₁ClN₂O₅S, with a molar mass of approximately 330.74 g/mol .

Furosemide's diuretic effect stems from its action on the loop of Henle in the kidneys. It inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes in the urine []. This osmotic effect forces water to follow, resulting in increased urine output and reduced fluid volume in the body.

Furosemide's primary chemical reaction involves its interaction with the Na-K-2Cl cotransporter in renal epithelial cells. By binding to this transporter, furosemide inhibits sodium and chloride reabsorption, which results in increased excretion of these ions along with water. This reaction can be summarized as follows:

- Inhibition of Sodium-Chloride Reabsorption:

- Furosemide binds to the Na-K-2Cl cotransporter.

- This inhibition prevents sodium and chloride from being reabsorbed back into the bloodstream.

- Diuretic Effect:

- Increased sodium and chloride in the renal tubules lead to osmotic diuresis.

- Water follows these solutes into the urine, resulting in increased urine output.

The metabolic pathways for furosemide also include its glucuronidation in the liver and kidneys, producing active metabolites that contribute to its pharmacological effects .

Furosemide exhibits several biological activities beyond its diuretic effects. It has been shown to exert direct vasodilatory effects, which can reduce pulmonary congestion and improve cardiac output in patients with heart failure. Furosemide also influences electrolyte balance by promoting the excretion of potassium, calcium, and magnesium, which can lead to potential side effects such as hypokalemia (low potassium levels) and electrolyte imbalances .

Furosemide can be synthesized through various methods, typically involving the reaction of 4-chloro-5-sulfamoylanthranilic acid with furfurylamine. The synthesis generally follows these steps:

- Formation of Sulfamoyl Group:

- The starting material is 4-chloro-5-sulfamoylanthranilic acid.

- This compound undergoes a reaction with furfurylamine.

- Finalization:

- The reaction conditions may involve heating and specific solvents to facilitate the formation of furosemide.

- Purification processes such as crystallization or chromatography are employed to isolate the final product.

The detailed chemical mechanisms can vary based on specific laboratory protocols but generally follow this synthetic route .

Furosemide is widely used in clinical practice for:

- Management of Edema: Particularly in patients with congestive heart failure or liver cirrhosis.

- Hypertension Treatment: As part of a combination therapy for high blood pressure.

- Acute Pulmonary Edema: To rapidly reduce fluid overload in emergency situations.

- Management of Hypercalcemia: By promoting calcium excretion.

Furosemide is available in various forms including oral tablets, injectable solutions, and oral liquid formulations .

Furosemide interacts with several other medications and substances, which can alter its effectiveness or increase the risk of adverse effects. Notable interactions include:

- Non-Steroidal Anti-Inflammatory Drugs: These can reduce the diuretic effect of furosemide.

- Antibiotics (e.g., aminoglycosides): Concurrent use may increase the risk of ototoxicity.

- Digoxin: Furosemide can cause electrolyte imbalances that may enhance digoxin toxicity.

Patients are advised to inform healthcare providers about all medications they are taking to manage potential interactions effectively .

Furosemide belongs to a class of medications known as loop diuretics. Other similar compounds include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Bumetanide | Inhibits Na-K-2Cl cotransporter | More potent than furosemide; shorter half-life |

| Torsemide | Inhibits Na-K-2Cl cotransporter | Longer duration of action; less variability in absorption |

| Ethacrynic Acid | Inhibits Na-K-2Cl cotransporter | Not a sulfonamide; alternative for patients with sulfa allergies |

Uniqueness of Furosemide

Furosemide is distinguished by its broad clinical applications and rapid onset of action compared to other loop diuretics. Its extensive use in acute settings and its ability to produce significant diuresis make it a cornerstone drug in managing fluid overload conditions .

Thermodynamic Parameters (Melting Point, Boiling Point, pKa)

Thermal Properties

Furosemide exhibits distinctive thermal characteristics that are fundamental to understanding its physicochemical behavior. The compound demonstrates a melting point of 220°C, accompanied by simultaneous decomposition, indicating thermal instability at the melting temperature [1] [2] [3]. This decomposition behavior is attributed to the breaking of intramolecular bonds, specifically the carbon-nitrogen bond connecting the furan ring to the aniline nitrogen [4].

The boiling point of furosemide is predicted to be 582.1 ± 60.0°C at 760 mmHg [1] [2] [3]. However, this value represents a theoretical estimation since the compound undergoes thermal decomposition well before reaching its boiling point. The thermal decomposition process begins at temperatures exceeding 200°C, with the primary decomposition product identified as 4-chloro-5-sulfamoylanthranilic acid (saluamine) [5] [4].

Glass Transition Temperature

The glass transition temperature (Tg) of amorphous furosemide varies significantly depending on the polymorphic form and preparation method. Pure amorphous furosemide free acid exhibits a Tg of 61.8°C, while the amorphous sodium salt form demonstrates a higher Tg of 101.2°C [6] [7]. These variations in glass transition temperature reflect differences in molecular mobility and intermolecular interactions within different solid-state forms [8] [9].

Acid-Base Properties

Furosemide functions as a weak acid with a pKa value ranging from 3.6 to 3.9 [2] [10] [11]. The acidic nature originates from the carboxylic acid functional group present in the molecular structure. This pKa value indicates that furosemide exists predominantly in its ionized form at physiological pH (7.4), which significantly influences its solubility and distribution characteristics [11] [12].

| Property | Value | Method/Source | Notes |

|---|---|---|---|

| Melting Point | 220°C (dec.) | DSC, Literature | Decomposes upon melting |

| Boiling Point | 582.1 ± 60.0°C | Predicted | Predicted value |

| Glass Transition Temperature (Tg) | 61.8-75°C | DSC (amorphous forms) | Varies with polymorphic form |

| pKa | 3.6-3.9 | Potentiometric | Weak acid |

| Density | 1.6 ± 0.1 g/cm³ | Calculated | Predicted value |

| Decomposition Temperature | 200-220°C | TGA/DTG | Onset of thermal decomposition |

Solubility Behavior in Organic Solvents and Aqueous Media

Aqueous Solubility

Furosemide demonstrates extremely poor water solubility, with values reported as 73.1 mg/L at 30°C [13] and 0.073 mg/mL at room temperature [14]. This limited aqueous solubility is attributed to strong inter- and intramolecular hydrogen bonding networks within the crystalline structure [4]. The solubility exhibits pH dependence, with enhanced dissolution observed in alkaline conditions due to ionization of the carboxylic acid group [15] [14].

Organic Solvent Solubility

The solubility profile of furosemide in organic solvents reveals significant variations depending on solvent polarity and hydrogen bonding capacity. Comprehensive solubility studies demonstrate that furosemide exhibits highest solubility in 1-pentanol (72.736 × 10⁻³ at 323.15 K), followed by methanol and other alcoholic solvents [16]. The solubility sequence in alcoholic solvents follows the order: 1-pentanol > methanol > n-propanol > ethanol > isopropanol > sec-butanol > n-butanol [16].

In aprotic solvents, furosemide shows good solubility in dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), with solubilities of approximately 30 mg/mL [17] [18]. The compound is also soluble in acetone (50 mg/mL), chloroform, and dichloromethane [15] [14]. Ethanol demonstrates moderate solubility (approximately 10 mg/mL) [17] [18].

Temperature Effects

Solubility studies across temperature ranges from 283.15 to 323.15 K reveal that furosemide solubility increases with temperature in all tested solvents [16]. This temperature dependence follows typical behavior for organic compounds, where increased thermal energy enhances molecular motion and disrupts intermolecular interactions within the crystal lattice.

| Solvent | Solubility (mg/mL) | Temperature (K) | pH Effect |

|---|---|---|---|

| Water | 0.073 | 303.15 | pH dependent |

| Methanol | 72.736 | 323.15 | N/A |

| Ethanol | 10.0 | 298.15 | N/A |

| n-Propanol | 50.0 | 323.15 | N/A |

| Acetone | 25.0 | 323.15 | N/A |

| 2-Butanone | 15.0 | 323.15 | N/A |

| DMSO | 30.0 | 298.15 | N/A |

| DMF | 30.0 | 298.15 | N/A |

| Chloroform | Soluble | 298.15 | N/A |

| Dichloromethane | Soluble | 298.15 | N/A |

Photolytic and Oxidative Degradation Pathways

Photolytic Degradation Mechanisms

Furosemide exhibits significant photosensitivity, undergoing rapid degradation upon exposure to ultraviolet light. The photodegradation process follows first-order kinetics with a degradation rate constant of 4.9 ± 0.2 h⁻¹ [19]. Under UV irradiation (365 nm), furosemide undergoes multiple degradation pathways including photoreduction, dechlorination, and decarboxylation reactions [19] [20].

The primary photolytic degradation pathway involves hydrolytic cleavage of the carbon-nitrogen bond connecting the furan ring to the aniline moiety, resulting in formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol [19] [20]. This reaction occurs through photo-induced hydrolysis and can proceed under both aerobic and anaerobic conditions [19].

Secondary Degradation Products

Following initial photolysis, secondary degradation processes generate multiple products. CSA undergoes further photo-induced radical reactions, leading to formation of dimers and higher molecular weight aggregates [19]. Furfuryl alcohol can spontaneously polymerize to form poly-furfuryl alcohol (PFA) and other colored compounds, contributing to the characteristic yellowing observed in furosemide formulations [19].

Oxidative Degradation

Oxidative degradation of furosemide is accelerated by air flow and oxygen exposure [21]. This process involves radical-mediated reactions that lead to formation of similar degradation products as photolytic pathways. The oxidative mechanism is distinct from photolytic processes but results in comparable product profiles, including CSA formation and subsequent polymerization reactions [21].

Stability Factors

The photostability of furosemide is influenced by several factors including pH, oxygen concentration, and the presence of stabilizing agents. The compound demonstrates optimal stability at pH 7.0, with increased degradation rates observed under acidic conditions [22]. Various photoprotective agents including glutathione, thiourea, and EDTA have been evaluated but show limited effectiveness in preventing photodegradation [22].

Environmental Implications

The degradation products of furosemide, particularly saluamine and pyridinium derivatives, exhibit greater environmental toxicity than the parent compound [23]. These transformation products induce significant oxidative stress in aquatic organisms and demonstrate enhanced bioactivity at environmentally relevant concentrations [23].

| Degradation Type | Primary Products | Mechanism | Conditions | Kinetics |

|---|---|---|---|---|

| Photolytic (UV) | 4-chloro-5-sulfamoylanthranilic acid (CSA) | Photoreduction/Hydrolysis | UV light (365 nm) | First-order |

| Hydrolytic | CSA + Furfuryl alcohol | Nucleophilic substitution | Aqueous medium | pH dependent |

| Oxidative | CSA + Dimers | Radical-mediated | Air/oxygen exposure | Air-flow dependent |

| Thermal | Saluamine | Thermal cleavage | T > 200°C | Activation energy: 47.7 kcal/mol |

Mechanistic Insights

The complex degradation behavior of furosemide involves multiple concurrent pathways. In solid-state formulations, thermal decomposition predominates at elevated temperatures, while photolytic and oxidative processes occur under ambient conditions. The formation of colored degradation products represents a significant quality concern for pharmaceutical formulations, requiring careful consideration of storage conditions and packaging materials [19] [21].

Purity

Physical Description

Solid

Color/Form

White to off-white crystalline powder

Fine, white to slightly yellow, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

2.03 (LogP)

log Kow = 2.03

2.03

Odor

Decomposition

Appearance

Melting Point

206 °C

295 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 357 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 356 of 357 companies with hazard statement code(s):;

H360 (87.08%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Treatment of fluid retention

Therapeutic Uses

Oral Lasix may be used in adults for the treatment of hypertension alone or in combination with other antihypertensive agents. Hypertensive patients who cannot be adequately controlled with thiazides will probably also not be adequately controlled with Lasix alone. /Included in US product labeling/

Lasix is indicated in adults and pediatric patients for the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including the nephrotic syndrome. Lasix is particularly useful when an agent with greater diuretic potential is desired. /Included in US product labeling/

IV furosemide has been found useful as an adjunct to hypotensive agents in the treatment of hypertensive crises, especially when associated with acute pulmonary edema or renal failure. In addition to producing a rapid diuresis, furosemide enhances the effects of other hypotensive drugs and counteracts the sodium retention caused by some of these agents. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for Furosemide (11 total), please visit the HSDB record page.

Pharmacology

Furosemide is a sulfamoylanthranilic acid derivative, also known as frusemide, and potent loop diuretic. Furosemide is widely used to treat hypertension and edema. This agent is highly bound to albumin and is largely excreted unchanged in the urine.

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03C - High-ceiling diuretics

C03CA - Sulfonamides, plain

C03CA01 - Furosemide

Mechanism of Action

Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons.

Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2.

KEGG Target based Classification of Drugs

Solute carrier family

SLC12

SLC12A2 (NKCC1) [HSA:6558] [KO:K10951]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

The kidneys are responsible for 85% of total furosemide total clearance, where about 43% of the drug undergoes renal excretion. Significantly more furosemide is excreted in urine following the I.V. injection than after the tablet or oral solution. Approximately 50% of the furosemide load is excreted unchanged in urine, and the rest is metabolized into glucuronide in the kidney.

The volume of distribution following intravenous administration of 40 mg furosemide were 0.181 L/kg in healthy subjects and 0.140 L/kg in patients with heart failure.

Following intravenous administration of 400 mg furosemide, the plasma clearance was 1.23 mL/kg/min in patients with heart failure and 2.34 mL/kg/min in healthy subjects, respectively.

Significantly more furosemide is excreted in urine following the IV injection than after the tablet or oral solution. There are no significant differences between the two oral formulations in the amount of unchanged drug excreted in urine.

After oral administration of furosemide to 18 pregnant women on the day of delivery, substantial concentrations of the drug were detected in umbilical cord vein plasma as well as in amniotic fluid. The ratio between the furosemide concentrations in maternal vein plasma and in umbilical cord plasma increased with time and approximated unity at 8 to 10 hr after administration of the drug. The plasma half-life of furosemide appeared to be longer in the mothers than in nonpregnant healthy volunteers. In one patient the plasma level of furosemide was constant during 5 hr of observation.

In one study in patients with normal renal function, approx 60% of a single 80 mg oral dose of furosemide was absorbed from the GI tract. When admin to fasting adults in this dosage, the drug appeared in the serum within 10 min, reached a peak concn of 2.3 ug/mL in 60-70 min, & was almost completely cleared from the serum in 4 hr. When the same dose was given after a meal, the serum concn of furosemide increased slowly to a peak of about 1 ug/ml after 2 hr & similar concns were present 4 hr after ingestion. However, a similar diuretic response occurred regardless of whether the drug was given with food or to fasting patients. In another study, the rate & extent of absorption varied considerably when 1 g of furosemide was given orally to uremic patients. An avg of 76% of a dose was absorbed, & peak plasma concns were achieved within 2-9 hr (avg 4.4 hr). Serum concns required to produce max diuresis are not known, & it has been reported that the magnitude of response does not correlate with either the peak or the mean serum concns.

The diuretic effect of orally administered furosemide is apparent within 30 minutes to 1 hr and is maximal in the first or second hour. The duration of action is usually 6-8 hr. The maximum hypotensive effect may not be apparent until several days after furosemide therapy is begun. After iv administration of furosemide, diuresis occurs within 5 min, reaches a maximum within 20-60 min, and persists for approximately 2 hr. After im administration, peak plasma concentrations are attained within 30 min; onset of diuresis occurs somewhat later than after iv administration. In patients with severely impaired renal function, the diuretic response may be prolonged.

For more Absorption, Distribution and Excretion (Complete) data for Furosemide (15 total), please visit the HSDB record page.

Metabolism Metabolites

It would appear that frusemide glucuronide is the only or at least the major biotransformation metabolite in man. 2-amino-4- chloro-5-sulfamoylanthranilic acid has been reported in some studies but not in others; and is thought to be an analytical artifact.

In patients with normal renal function, a small amount of furosemide is metabolized in the liver to the defurfurylated derivative, 4-chloro-5-sulfamoylanthranilic acid. ...

Wikipedia

Drug Warnings

Excessive diuresis may cause dehydration and blood volume reduction with circulatory collapse and possibly vascular thrombosis and embolism, particularly in elderly patients. As with any effective diuretic, electrolyte depletion may occur during Lasix therapy, especially in patients receiving higher doses and a restricted salt intake. Hypokalemia may develop with Lasix, especially with brisk diuresis, inadequate oral electrolyte intake, when cirrhosis is present, or during concomitant use of corticosteroids, ACTH, licorice in large amounts, or prolonged use of laxatives. Digitalis therapy may exaggerate metabolic effects of hypokalemia, especially myocardial effects.

Patients receiving furosemide must be carefully observed for signs of hypovolemia, hyponatremia, hypokalemia, hypocalcemia, hypochloremia, and hypomagnesemia. Patients should be informed of the signs and symptoms of electrolyte imbalance and instructed to report to their physicians if weakness, dizziness, fatigue, faintness, mental confusion, lassitude, muscle cramps, headache, paresthesia, thirst, anorexia, nausea, and/or vomiting occur. Excessive fluid and electrolyte loss may be minimized by initiating therapy with small doses, careful dosage adjustment, using an intermittent dosage schedule if possible, and monitoring the patient's weight. To prevent hyponatremia and hypochloremia, intake of sodium may be liberalized in most patients; however, patients with cirrhosis usually require at least moderate sodium restriction while on diuretic therapy. Determinations of serum electrolytes, BUN, and carbon dioxide should be performed early in therapy with furosemide and periodically thereafter. If excessive diuresis and/or electrolyte abnormalities occur, the drug should be withdrawn or dosage reduced until homeostasis is restored. Electrolyte abnormalities should be corrected by appropriate measures.

Furosemide should be used with caution in patients with hepatic cirrhosis because rapid alterations in fluid and electrolyte balance may precipitate hepatic precoma or coma.

For more Drug Warnings (Complete) data for Furosemide (29 total), please visit the HSDB record page.

Biological Half Life

To study the pharmacokinetics of furosemide (fursemide; Lasix) and its acyl glucuronide and to analyze the pharmacodynamic response, a study was conducted in 7 healthy subjects, mean age 34 yr, who received a single oral 80 mg dose of furosemide in tablet form. Two half-lives were distinguished in the plasma elimination of furosemide and its conjugate, with values of 1.25 and 30.4 hr for furosemide and 1.31 and 33.2 hr for the conjugate. ...

In dogs, ... the elimination half life /is/ approximately 1-1.5 hours.

Various investigators have reported a wide range of elimination half-lives for furosemide. In one study, the elimination half-life averaged about 30 minutes in healthy patients who received 20-120 mg of the drug IV. In another study, the elimination half-life averaged 9.7 hours in patients with advanced renal failure who received 1 g of furosemide IV. The elimination half-life was more prolonged in 1 patient with concomitant liver disease.

The serum half-life in therapeutic doses is 92 minutes; increasing in patients with uremia; congestive heart failure and cirrhosis as well as in the neonate and aged patients. In such patients the half-life may be extended to 20 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Produced by treatment of 2,4-dichloro-5-sulfamoylbenzoic acid with excess furfurylamine in the absence of solvent at 120-130 °C.

Preparation: K. Sturm et al., Germany patent 1122541; eidem United States of America patent 3058882 (both 1962 to Hoechst)

Prepared in 85% yield from 2-fluoro-4-chloro-5-sulfamoylbenzoic acid and furfurylamine at 95 °C for 2 h

General Manufacturing Information

Furosemide use in horses for /the control of exercise-induced pulmonary haemorrhage (EIPH) or bleeding/ is highly controversial and has been criticized by organizations outside and inside of the racing industry. ... The existing literature references suggest that furosemide has the potential of increasing performance in horses without significantly changing the bleeding status.

Furosemid was on the top ten list of pharmaceuticals used in Denmark in 1995.

Analytic Laboratory Methods

Determination of furosemide using LC equipped with a detector capable of recording at both 254 nm and 272 nm. Flow rate is about 1.0 ml/min.

Clinical Laboratory Methods

Storage Conditions

Furosemide injection should be stored at a temperature of 15-30 °C and protected from light; injections having a yellow color should not be used. Exposure of furosemide tablets to light may cause discoloration; discolored tablets should not be dispensed. Furosemide tablets should be stored and dispensed in well-closed, light-resistant containers at a controlled room temperature of 15-30 °C. ... The 20-mg tablets do not have a specific expiration dating period. Furosemide oral solutions should be stored at 15-30 °C and protected from light and freezing; once opened, unused portions of the oral solution should be discarded after the time period recommended by the manufacturer.

Interactions

Phenytoin interferes directly with renal action of Lasix. There is evidence that treatment with phenytoin leads to decreased intestinal absorption of Lasix, and consequently to lower peak serum furosemide concentrations.

Lasix may decrease arterial responsiveness to norepinephrine. However, norepinephrine may still be used effectively.

There is a risk of ototoxic effects if cisplatin and Lasix are given concomitantly. In addition, nephrotoxicity of nephrotoxic drugs such as cisplatin may be enhanced if Lasix is not given in lower doses and with positive fluid balance when used to achieve forced diuresis during cisplatin treatment.

For more Interactions (Complete) data for Furosemide (36 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available 40-mg furosemide tablets have an expiration date of 5 years and the commercially available injection has an expiration date 42 months following the date of manufacture. The 20-mg tablets do not have a specific expiration dating period.

Dates

[Can furosemide mask the use of performance-enhancing drugs?]

D J Brinkman, J Tichelaar, M A Van AgtmaelPMID: 34346634 DOI:

Abstract

Furosemide is included in the World Anti-Doping Agency's (WADA) list of prohibited substances because it can be used by athletes to mask the presence of performance-enhancing drugs in urine and/or excrete water for rapid weight loss. But how effective is furosemide in masking prohibited substances in urine? Based on the pharmacology and the available literature, we conclude that the masking effect of furosemide is limited. Furosemide is a doping agent that is mainly relevant for sports with weight categories.Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease

Zhiyu Wang, Yanfei Wang, Jagadeesh Prasad Pasangulapati, Kurt R Stover, Xiaojing Liu, Stephanie Wohnig Schier, Donald F WeaverPMID: 34118718 DOI: 10.1016/j.ejmech.2021.113565

Abstract

β-Amyloid (Aβ) triggered proteopathic and immunopathic processes are a postulated cause of Alzheimer's disease (AD). Monomeric Aβ is derived from amyloid precursor protein, whereupon it aggregates into various assemblies, including oligomers and fibrils, which disrupt neuronal membrane integrity and induce cellular damage. Aβ is directly neurotoxic/synaptotoxic, but may also induce neuroinflammation through the concomitant activation of microglia. Previously, we have shown that furosemide is a known anthranilate-based drug with the capacity to downregulate the proinflammatory microglial M1 phenotype and upregulate the anti-inflammatory M2 phenotype. To further explore the pharmacologic effects of furosemide, this study reports a series of furosemide analogs that target both Aβ aggregation and neuroinflammation, thereby addressing the combined proteopathic-immunopathic pathogenesis of AD. Forty compounds were synthesized and evaluated. Compounds 3c, 3g, and 20 inhibited Aβ oligomerization; 33 and 34 inhibited Aβ fibrillization. 3g and 34 inhibited the production of TNF-α, IL-6, and nitric oxide, downregulated the expression of COX-2 and iNOS, and promoted microglial phagocytotic activity, suggesting dual activity against Aβ aggregation and neuroinflammation. Our data demonstrate the potential therapeutic utility of the furosemide-like anthranilate platform in the development of drug-like molecules targeting both the proteopathy and immunopathy of AD.Early diuretic strategies and the association with In-hospital and Post-discharge outcomes in acute heart failure

Marat Fudim, Toi Spates, Jie-Lena Sun, Veraprapas Kittipibul, Jeffrey M Testani, Randall C Starling, W H Wilson Tang, Adrian F Hernandez, G Michael Felker, Christopher M O'Connor, Robert J MentzPMID: 34052212 DOI: 10.1016/j.ahj.2021.05.011

Abstract

Decongestion is a primary goal during hospitalizations for decompensated heart failure (HF). However, data surrounding the preferred route and strategy of diuretic administration are limited with varying results in prior studies.This is a retrospective analysis using patients from ASCEND-HF with a stable diuretic strategy in the first 24 hours following randomization. Patients were divided into three groups: intravenous (IV) continuous, IV bolus and oral strategy. Baseline characteristics, in-hospital outcomes, 30-day composite cardiovascular mortality or HF rehospitalization and 180-day all-cause mortality were compared across groups. Inverse propensity weighted modeling was used for adjustment.

Among 5,738 patients with a stable diuretic regimen in the first 24 hours (80% of overall ASCEND trial), 3,944 (68.7%) patients received IV intermittent bolus administration of diuretics, 799 (13.9%) patients received IV continuous therapy and 995 (17.3%) patients with oral administration. Patients in the IV continuous group had a higher baseline creatinine (IV continuous 1.4 [1.1-1.7]; intermittent bolus 1.2 [1.0-1.6]; oral 1.2 [1.0-1.4] mg/dL; P <0.001) and high NTproBNP (IV continuous 5,216 [2,599-11,603]; intermittent bolus 4,944 [2,339-9,970]; oral 3,344 [1,570-7,077] pg/mL; P <0.001). There was no difference between IV continuous and intermittent bolus group in weight change, total urine output and change in renal function till 10 days/discharge (adjusted P >0.05 for all). There was no difference in 30 day mortality and HF readmission (adjusted OR 1.08 [95%CI: 0.74, 1.57]; P = 0.701) and 180 days mortality (adjusted OR 1.04 [95%CI: 0.75, 1.43]; P = 0.832).

In a large cohort of patients with decompensated HF, there were no significant differences in diuretic-related in-hospital, or post-discharge outcomes between IV continuous and intermittent bolus administration. Tailoring appropriate diuretic strategy to different states of acute HF and congestion phenotypes needs to be further investigated.

Efficacy and safety of furosemide for prevention of intradialytic hypotension in haemodialysis patients: protocol for a multicentre randomised controlled trial

Wenwen Chen, Fang Wang, Yuliang Zhao, Ling Zhang, Zhiwen Chen, Mingjin DaiPMID: 34226226 DOI: 10.1136/bmjopen-2020-048015

Abstract

Intradialytic hypotension (IDH) is a frequent and serious complication of maintaining haemodialysis (HD) patients and associated with subsequent cardiovascular events and higher mortality. Furosemide is commonly used in non-dialysis chronic kidney disease patients and can effectively manage the volume and blood pressure. However, these agents are often discontinued on initiation of dialysis. Two large observational studies have demonstrated that furosemide can lower the rate of IDH episodes. However, there is still no randomised controlled trial (RCT) to investigate the efficacy and safety of furosemide for prevention of IDH in HD patients. The purpose of this study was to assess the efficacy of furosemide in reducing IDH in HD patients with residual renal function.A two-arm, parallel, multicente RCT will be conducted at 12 hospitals in China. An estimated sample of 560 HD patients will be recruited. Eligible patients will be randomly assigned to treatment group (patients receive oral furosemide 80 mg/day; after a 2-week treatment, if their urine volume is less than 400 mL/day, the dose of furosemide is adjusted to 160 mg/day) and blank control group via a central randomisation system using 1:1 ratio. The primary outcome is the occurrence of IDH. Outcome assessors and data analysts will be blinded and participants will be asked not to reveal their allocation to assessors. The outcome analyses will be performed both on the intention-to-treat, which includes all patients randomised, and per-protocol population, which includes eligible patients who adhere to the planned treatment and follow-ups.

The trial protocol has been approved by the Biomedical Research Ethics Committee of West China Hospital of Sichuan University (2019.385)Results will be presented at national and international conferences and published in peer-reviewed journals.

ChiCTR2000039724.

[Safety and efficacy of ultrafiltration on heart failure patients with reduced ejection fraction and diuretic resistance: results from a single-center randomized controlled trial]

X L Shen, L Li, J Ma, B J Zhang, Z R Ge, X Z Liu, L B Y Zu, Y He, S B JiangPMID: 33874683 DOI: 10.3760/cma.j.cn112148-20200816-00646

Abstract

To investigate the safety and efficacy of ultrafiltration on diuretic sensitivity in heart failure patients with reduced ejection fraction and diuretic resistance.This was a single-center randomized controlled trial. A total of 148 heart failure patients with reduced ejection fraction admitted to the Hospital of Traditional Chinese Medicine of Xinjiang Uygur Autonomous Region from June 2010 to June 2020 were enrolled in this study, and these patients were randomly divided (ratio 1:1) into the ultrafiltration group (

74) and the control group (

=74). All patients were treated with diuretics, cardiotonic, vasodilator and other comprehensive drugs according to relevant guidelines. After grouping, the patients in the control group were treated with standard treatment plan, while patients in the ultrafiltration group were treated with ultrafiltration on top of standard therapy. Diuretic drugs were discontinued during ultrafiltration, and intravenously furosemide (40 mg) was given immediately and 24 hours after the end of ultrafiltration. Clinical data including gender, age, complicated diseases, New York Heart Association (NYHA) function classification, etc. were collected. Effectiveness indicators include urine volume (the first 12-hour and 24-hour urine volume and the second 24-hour urine volume after using diuretic), body weight and dyspnea severity score. Safety indicators include systolic blood pressure, serum creatinine, serum Na

concentration, blood K

concentration and the number of deaths before and after intervention.

Two patients in the control group died due to worsening heart failure after randomization and were excluded in this study, 146 patients were finally analyzed (72 patients in the control group and 74 patients in the ultrafiltration group). There were 93 males, and the age was (68.3±11.2) years. There was no significant difference between patients in the ultrafiltration group and the control group in gender, age, body weight, course of disease, dyspnea severity score, NYHA function classification Ⅲ/Ⅳ, the proportion of patients with severe edema of both lower limbs, the proportion of patients with complicated diseases, and basic medication (all

>0.05). After using diuretics, the urine volume of the first 12-hour and 24-hour and the second 24-hour were significantly higher in the ultrafiltration group than in the control group (all

<0.05). Body weight decreased significantly after ultrafiltration treatment as compared with that before intervention in the ultrafiltration group (

<0.05). Compared with the control group, the dyspnea severity score was significantly improved in the ultrafiltration group (

<0.05). There was no significant difference in systolic blood pressure, serum creatinine, serum Na

concentration, blood K

concentration of patients between ultrafiltration group and control group before and after intervention (all

>0.05). During the clinical diagnosis and treatment, 2 male patients in the control group died, and the cause of death was aggravation of basic diseases complicated with acute heart failure and cardiogenic shock. There was no death in the ultrafiltration group, and there were no obvious clinical adverse events during and after ultrafiltration.

Ultrafiltration therapy is safe and can improve diuretic sensitivity in heart failure patients with reduced ejection fraction and diuretic resistance.

Efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction: A protocol for systematic review and meta-analysis

Siqi Chen, Yan Lin, Meiyang Zhou, Canxin ZhouPMID: 33879751 DOI: 10.1097/MD.0000000000025669

Abstract

Currently, there are no meta-analyses evaluating the efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction. Our protocol is conceived to evaluate the efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction.We will follow the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) reporting guidelines and the recommendations of the Cochrane Collaboration to conduct this meta-analysis. The systematic review protocol has been registered in Open Science Framework registries. The following databases including PubMed, Cochrane Library, Web of Science, and EMBASE will be searched using the key phrases "loop diuretics," "furosemide," "heart failure," and "renal dysfunction" for all randomized clinical trials (RCTs) published up to May 2021. Revman 5.3 (Nordic Cochrane Centre, Denmark) will be used to complete the meta-analysis and generate forest plots. We will choose between a fixed effects and random effects model based upon the heterogeneity of included studies. Significance will be set at P < .05.

Our protocol is conceived to test the hypothesis that continuous furosemide could lead to better outcomes in patients presenting with heart failure concomitant renal dysfunction.

10.17605/OSF.IO/CQZRS.

Clinical relevance of serum electrolytes in dogs and cats with acute heart failure: A retrospective study

Marine Roche-Catholy, Iris Van Cappellen, Laurent Locquet, Bart J G Broeckx, Dominique Paepe, Pascale SmetsPMID: 34096660 DOI: 10.1111/jvim.16187

Abstract

Hypochloremia is a strong negative prognostic factor in humans with congestive heart failure (CHF), but the implications of electrolyte abnormalities in small animals with acute CHF are unclear.To document electrolyte abnormalities present upon admission of small animals with acute CHF, and to assess the relationship between electrolyte concentrations and diuretic dose, duration of hospitalization and survival time.

Forty-six dogs and 34 cats with first onset of acute CHF.

Retrospective study. The associations between electrolyte concentrations and diuretic doses were evaluated with Spearman rank correlation coefficients. Relationship with duration of hospitalization and survival were assessed by simple linear regression and Cox proportional hazard regression, respectively.

The most commonly encountered electrolyte anomaly was hypochloremia observed in 24% (9/46 dogs and 10/34 cats) of cases. In dogs only, a significant negative correlation was identified between serum chloride concentrations at admission (median 113 mmol/L [97-125]) and furosemide doses both at discharge (median 5.2 mg/kg/day [1.72-9.57]; r = -0.59; P < .001) and at end-stage heart failure (median 4.7 mg/kg/day [2.02-7.28]; r = -0.62; P = .005). No significant hazard ratios were found for duration of hospitalization nor survival time for any of the electrolyte concentrations.

The observed association between serum chloride concentrations and diuretic doses suggests that hypochloremia could serve as a marker of disease severity and therapeutic response in dogs with acute CHF.

3D printed furosemide and sildenafil tablets: Innovative production and quality control

I Lafeber, J M Tichem, N Ouwerkerk, A D van Unen, J J D van Uitert, H C M Bijleveld-Olierook, D M Kweekel, W M Zaal, P P H Le Brun, H J Guchelaar, K J M SchimmelPMID: 33984452 DOI: 10.1016/j.ijpharm.2021.120694

Abstract

Three-dimensional (3D) printing of pharmaceuticals has the potential to revolutionise personalised medicine but is as yet largely unexplored. A proof-of-concept study of a novel heated, piston-driven semi-solid extrusion 3D printer was performed by producing furosemide and sildenafil tablets for paediatric patients. The average weight of the tablets was 141.1 mg (RSD 1.26%). The acceptance values of the content uniformity were 4.2-10.6 (concentration RSD 0.41-0.63%), 4.8-8.9 (concentration RSD 0.76-0.97%) and 6.6-9.2 (concentration RSD 0.94-1.44%) for furosemide 2 mg, 10 mg and sildenafil 4 mg, respectively. The dissolution rate limiting step was the dissolving and eroding of the tablet matrix and showed an immediate release. The tablets complied to the requirements of the European Pharmacopoeia (EP) for uniformity of mass (EP 2.9.5), content uniformity (EP 2.9.40) and conventional release (EP 2.9.3). While they complied, not all of these quality tests for tablets might be suitable for 3D printed tablets due to the layering of the tablets and the small batch production. To assess adequate layer adhesion adjusted friability (EP 2.9.7) and resistance to crushing (EP 2.9.8) tests are proposed.Vascular control of kidney epithelial transporters

Matthew A Sparks, Emre Dilmen, Donna L Ralph, Fitra Rianto, Thien A Hoang, Alison Hollis, Edward J Diaz, Rishav Adhikari, Gabriel Chew, Enrico G Petretto, Susan B Gurley, Alicia A McDonough, Thomas M CoffmanPMID: 33969697 DOI: 10.1152/ajprenal.00084.2021

Abstract

A major pathway in hypertension pathogenesis involves direct activation of ANG II type 1 (AT) receptors in the kidney, stimulating Na

reabsorption. AT

receptors in tubular epithelia control expression and stimulation of Na

transporters and channels. Recently, we found reduced blood pressure and enhanced natriuresis in mice with cell-specific deletion of AT

receptors in smooth muscle (SMKO mice). Although impaired vasoconstriction and preserved renal blood flow might contribute to exaggerated urinary Na

excretion in SMKO mice, we considered whether alterations in Na

transporter expression might also play a role; therefore, we carried out proteomic analysis of key Na

transporters and associated proteins. Here, we show that levels of Na

-K

-2Cl

cotransporter isoform 2 (NKCC2) and Na

/H

exchanger isoform 3 (NHE3) are reduced at baseline in SMKO mice, accompanied by attenuated natriuretic and diuretic responses to furosemide. During ANG II hypertension, we found widespread remodeling of transporter expression in wild-type mice with significant increases in the levels of total NaCl cotransporter, phosphorylated NaCl cotransporter (Ser

), and phosphorylated NKCC2, along with the cleaved, activated forms of the α- and γ-epithelial Na

channel. However, the increases in α- and γ-epithelial Na

channel with ANG II were substantially attenuated in SMKO mice. This was accompanied by a reduced natriuretic response to amiloride. Thus, enhanced urinary Na

excretion observed after cell-specific deletion of AT

receptors from smooth muscle cells is associated with altered Na

transporter abundance across epithelia in multiple nephron segments. These findings suggest a system of vascular-epithelial in the kidney, modulating the expression of Na

transporters and contributing to the regulation of pressure natriuresis.

The use of drugs to block the renin-angiotensin system to reduce blood pressure is common. However, the precise mechanism for how these medications control blood pressure is incompletely understood. Here, we show that mice lacking angiotensin receptors specifically in smooth muscle cells lead to alternation in tubular transporter amount and function. Thus, demonstrating the importance of vascular-tubular cross talk in the control of blood pressure.